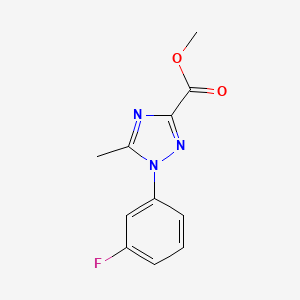

methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

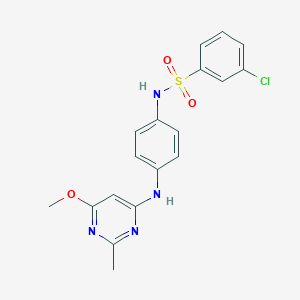

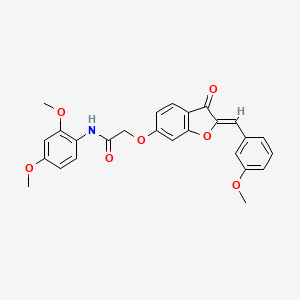

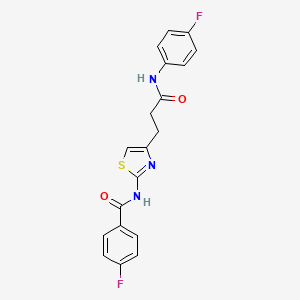

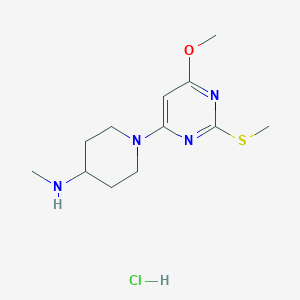

“Methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is attached to a 3-fluorophenyl group and a methyl group. The carboxylate group is attached to the triazole ring at the 3-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The 3-fluorophenyl group would add aromaticity to the molecule, and the methyl group would provide some steric bulk .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring, the 3-fluorophenyl group, and the methyl group. The electron-withdrawing fluorine atom on the phenyl ring could potentially make the ring more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-triazole ring could potentially contribute to its polarity and solubility in polar solvents .科学研究应用

- The ferrocenyl analogue, O-((ferrocenyl)(3-fluorophenyl)methyl)hydroxylamine, was synthesized to enhance pan-inhibitory potency against enzymes in the kynurenine pathway, which is often activated in cancer .

- The synthesis of O-((ferrocenyl)(3-fluorophenyl)methyl)hydroxylamine demonstrates the use of ferrocene building blocks in medicinal chemistry. Bioisosteric replacement of a phenyl group with the ferrocenyl moiety can lead to compounds with improved potency and selectivity .

- The compound’s functional groups may participate in transition metal-catalyzed reactions. Investigating its reactivity in Suzuki–Miyaura cross-coupling or other carbon–carbon bond-forming reactions could be valuable .

Medicinal Chemistry and Drug Design

Organic Synthesis

Catalysis and Cross-Coupling Reactions

未来方向

作用机制

Target of Action

For instance, indole derivatives, which share a similar structure, have been found to interact with a wide range of targets, including enzymes and receptors .

Mode of Action

It’s worth noting that similar compounds, such as indole derivatives, often work by binding to their target proteins and modulating their activity . The presence of the fluorophenyl group could potentially enhance the compound’s ability to cross the blood-brain barrier, thereby increasing its bioavailability in the brain .

Biochemical Pathways

For instance, indole derivatives have been found to have diverse biological activities, influencing pathways related to inflammation, viral replication, cancer, and more .

Pharmacokinetics

Similar compounds, such as 3-fluoroamphetamine, have been found to have a half-life of approximately 90 minutes and a duration of action of 2-3 hours .

Result of Action

For instance, some indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .

Action Environment

Similar compounds have been found to be influenced by factors such as ph, temperature, and the presence of other substances .

属性

IUPAC Name |

methyl 1-(3-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-7-13-10(11(16)17-2)14-15(7)9-5-3-4-8(12)6-9/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSWPSLOYNGZMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC(=CC=C2)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2458472.png)

![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2458477.png)

![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2458478.png)

![2-chloro-N-[(2R)-2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]pyridine-4-carboxamide](/img/structure/B2458480.png)

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B2458487.png)

![ethyl 5-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2458490.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B2458491.png)